molecular formula C6H4BrF2N B033399 4-Bromo-2,6-difluoroaniline CAS No. 67567-26-4

4-Bromo-2,6-difluoroaniline

Cat. No. B033399
Key on ui cas rn: 67567-26-4
M. Wt: 208 g/mol
InChI Key: BFQSQUAVMNHOEF-UHFFFAOYSA-N
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Patent
US05030382

Procedure details

300 g of bromine was added drop-wise to 231 g of 2,6-difluoroaniline dissolved in 400 ml of chloroform. The mixture was refluxed for one hour and the reaction solution was poured into an aqueous 10% solution of potassium hydroxide. The potassium hydroxide was extracted with chloroform and the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water. The chloroform was distilled off and the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg) and recrystallized from hexane, to yield 292 g of 4-bromo-2,6-difluoroaniline.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:5]=1[NH2:6].[OH-].[K+]>C(Cl)(Cl)Cl>[Br:1][C:9]1[CH:10]=[C:4]([F:3])[C:5]([NH2:6])=[C:7]([F:11])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
BrBr
Name
Quantity
231 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The potassium hydroxide was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with an aqueous 10% solution of potassium hydroxide and water
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure (bp: 70°-80° C./4 mmHg)
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 292 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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